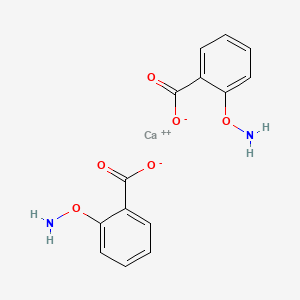

Calcium aminosalicylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H12CaN2O6 |

|---|---|

Molecular Weight |

344.33 g/mol |

IUPAC Name |

calcium;2-aminooxybenzoate |

InChI |

InChI=1S/2C7H7NO3.Ca/c2*8-11-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |

InChI Key |

DRTSMDDDSDXZPY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])ON.C1=CC=C(C(=C1)C(=O)[O-])ON.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Calcium Aminosalicylate and Its Analogs

Fundamental Synthetic Routes to 4-Aminosalicylic Acid

The primary industrial method for producing 4-aminosalicylic acid is a variation of the Kolbe-Schmitt reaction. This process typically involves the carboxylation of m-aminophenol. In this reaction, m-aminophenol is heated under pressure with carbon dioxide, often in the presence of a base like potassium bicarbonate or ammonium (B1175870) carbonate. chemdad.comgoogle.com

A common procedure involves heating an aqueous solution of meta-aminophenol and a bicarbonate or carbonate salt in an autoclave or other pressure vessel. google.com Carbon dioxide gas is introduced, and the mixture is heated, causing the addition of a carboxyl group to the aromatic ring, predominantly at the position para to the amino group, yielding 4-aminosalicylic acid. chemdad.com The reaction conditions, such as temperature, pressure, and the specific base used, are critical factors that influence the yield and purity of the final product. Following the reaction, the product is typically precipitated from the solution by acidification, filtered, and purified. google.com

Derivatization for Enhanced Research Utility and Targeted Investigations

The chemical structure of 4-aminosalicylic acid, featuring carboxylic acid, phenol, and amine functional groups, offers multiple sites for modification. Researchers have leveraged this versatility to synthesize a wide array of derivatives, each designed to probe specific biological mechanisms or to enhance therapeutic properties.

A significant area of research involves the synthesis of azo derivatives of 4-ASA, primarily for investigating treatments for inflammatory bowel disease (IBD). researchgate.netresearchgate.net The strategy is to create prodrugs where 4-ASA is linked via an azo bond (–N=N–) to a carrier molecule. This azo linkage is designed to be stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 4-ASA directly at the site of inflammation. researchgate.net

The synthesis of these derivatives begins with the diazotization of 4-ASA's amino group using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. researchgate.netchemrevlett.com This reactive intermediate is then coupled with various aromatic compounds, such as salicylic (B10762653) acid, hydroxybenzene, or N-salicyloyl glycine (B1666218), to form the final azo compound. researchgate.netresearchgate.net In some synthetic schemes, protecting groups are first applied to the hydroxyl and carboxyl functionalities of 4-ASA to prevent side reactions before the diazotization and coupling steps. researchgate.net

Table 1: Examples of Azo Derivatives of 4-Aminosalicylic Acid

| Reactant 1 (Diazotized) | Reactant 2 (Coupling Agent) | Resulting Azo Derivative Class | Research Focus |

|---|---|---|---|

| 4-Aminosalicylic Acid | Salicylic Acid | Azo-linked 4-ASA-Salicylic Acid | Colon-specific drug delivery for IBD researchgate.net |

| 4-Aminosalicylic Acid | Hydroxybenzene | Azo-linked 4-ASA-Phenol | Prodrugs for IBD research researchgate.net |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit varying physical properties. Research into the polymorphic forms of 4-aminosalicylic acid salts is essential for controlling drug formulation and performance. acs.orgsigmaaldrich.com

Studies have shown that the reaction of 4-aminosalicylic acid with ammonia (B1221849) can produce three distinct polymorphic forms of the ammonium 4-aminosalicylate salt. acs.org The method of preparation dictates which polymorph is formed. When the reaction is carried out in solution, a mixture of the three forms is typically obtained. In contrast, mechanochemical methods like liquid-assisted grinding or solid-gas reactions can yield a pure, single polymorphic form (Form II). acs.org These polymorphs are distinguished by different hydrogen bonding patterns between the ammonium cations and the aminosalicylate anions and can be characterized using techniques such as X-ray diffraction, calorimetry (DSC), and thermogravimetric analysis (TGA). acs.org

Table 2: Polymorphic Forms of Ammonium 4-Aminosalicylate

| Polymorph | Preparation Method | Key Characteristic |

|---|---|---|

| Form I, II, and III (Mixture) | Crystallization from solution | Concomitant formation of all three polymorphs acs.org |

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression. Inhibiting this pathway is a promising strategy for developing novel antibacterial agents. Researchers have synthesized hybrid molecules combining salicylic acid and triazole moieties to act as quorum sensing inhibitors, particularly against Pseudomonas aeruginosa. sigmaaldrich.comscientificlabs.co.ukresearchgate.net

The synthesis of these analogs often employs "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, to form the stable 1,2,3-triazole ring that links the salicylic acid component to another molecular fragment. nih.gov For example, a salicylic acid derivative bearing an azide or alkyne function is reacted with a complementary alkyne- or azide-containing partner to create the final hybrid compound. nih.govrsc.org The resulting triazole-containing analogs have been evaluated for their ability to interfere with bacterial communication and biofilm formation. rsc.orgbenthamdirect.com

The hybridization of two different pharmacophores into a single molecule is a strategy to overcome drug resistance and enhance potency. Following this approach, hybrid compounds containing a 4-aminosalicylic acid moiety have been synthesized and investigated for antimalarial activity. researchgate.netingentaconnect.comsphinxsai.com

In this research, 4-ASA was chemically linked to known 4-aminoquinoline (B48711) derivatives, which are themselves a class of antimalarial agents. researchgate.netsphinxsai.com The synthesis was accomplished through standard esterification or amidation reactions, forming an ester or amide bond between the carboxylic acid group of 4-ASA and a hydroxyl or amino group on the 4-aminoquinoline molecule. researchgate.netingentaconnect.com The resulting hybrids displayed significantly enhanced antiplasmodial activity against P. falciparum parasites compared to 4-ASA alone. researchgate.netsphinxsai.com The most potent hybrid compound reported in one study exhibited an IC50 value of 9.54 ± 0.57 nM. researchgate.netingentaconnect.comsphinxsai.com This suggests that 4-ASA can act as a powerful potentiating agent when combined with other antimalarial scaffolds. researchgate.net

Table 3: Research Findings on Antimalarial 4-ASA Hybrids

| Hybrid Components | Linkage Type | Research Finding |

|---|---|---|

| 4-Aminosalicylic Acid + 4-Aminoquinoline derivative | Ester or Amide | Significant potentiation of antimalarial activity compared to 4-ASA alone. researchgate.netingentaconnect.com |

To explore new antimicrobial agents, derivatives of 4-ASA have been synthesized by creating Schiff bases and subsequently converting them into 4-thiazolidinones. ejbps.comajrconline.org This two-step process expands the chemical diversity of 4-ASA-based compounds for biological screening. researchgate.net

The first step is the synthesis of Schiff bases (imines) via the condensation reaction of the primary amino group of 4-aminosalicylic acid with the carbonyl group of various aromatic aldehydes. ejbps.com In the second step, these Schiff bases undergo a cyclocondensation reaction with thioglycolic acid. ajrconline.org The sulfur atom of thioglycolic acid attacks the imine carbon, leading to the formation of a five-membered heterocyclic ring known as a 4-thiazolidinone (B1220212). ajrconline.org The resulting derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. ejbps.comajrconline.org

Table 4: Synthetic Pathway to 4-Thiazolidinone Derivatives of 4-ASA

| Step | Reactants | Product |

|---|---|---|

| 1 | 4-Aminosalicylic Acid + Substituted Aldehyde | Schiff Base (Imine) Derivative ejbps.com |

Hybrid Compound Synthesis for Novel Research Applications (e.g., Antimalarial)

Advanced Synthetic Approaches for Controlled Research Applications

Advanced synthetic strategies for 4-aminosalicylic acid and its derivatives are primarily geared towards enhancing its therapeutic efficacy through controlled delivery and targeted action. These methodologies include the design of prodrugs for specific release, the formation of cocrystals and nano-sized particles to improve physicochemical properties, and the use of carrier peptides for targeted delivery to specific cells.

Prodrug Design and Synthesis for Targeted Biological Delivery Research

The prodrug approach for 4-aminosalicylic acid (4-ASA) aims to overcome its rapid absorption in the upper gastrointestinal tract, thereby enabling targeted delivery to the colon for the treatment of inflammatory bowel disease (IBD). nih.govsemanticscholar.org This strategy involves chemically modifying the 4-ASA molecule to create an inactive derivative that, upon reaching the target site, is converted back to the active drug. nih.gov

Various types of prodrugs of 4-ASA have been synthesized and investigated:

Azo-Bond Prodrugs: Inspired by the design of sulfasalazine, researchers have synthesized prodrugs of 4-ASA by creating an azo bond with other molecules like salicylic acid, hydroxybenzene, and N-salicyloyl glycine. semanticscholar.orgmdpi.com These prodrugs are designed to be stable in the upper gastrointestinal tract and are cleaved by azoreductase enzymes produced by colonic bacteria, releasing 4-ASA at the site of inflammation. semanticscholar.org Mutual azo prodrugs of 4-ASA and 5-ASA have also been developed. semanticscholar.org A PEGylated azo-based prodrug of 4-ASA has been synthesized to improve its delivery to the inflamed gut tissue in IBD. nih.gov

Amide Prodrugs: Amide prodrugs of 4-ASA have been created by linking it with amino acids. For instance, a colon-targeting amide prodrug of 4-ASA with the nonessential amino acid glycine was synthesized for the treatment of IBD. semanticscholar.orgmdpi.com In vivo studies in rats indicated that this 4-aminosalicylglycine prodrug had a greater curative effect than 4-ASA itself. mdpi.com

Ester Prodrugs: A macromolecular ester prodrug of 4-ASA with β-cyclodextrin has been reported. semanticscholar.org This prodrug showed limited release in simulated stomach and small intestinal fluids but significant release in the presence of rat cecal and fecal matter. semanticscholar.org

L-Arginine Salts: Patents have been filed for L-arginine salts of 4-ASA for the treatment of inflammatory conditions of the gastrointestinal tract. mdpi.com

These prodrug strategies demonstrate the potential to enhance the therapeutic efficacy of 4-ASA by ensuring it reaches its target site in the colon in sufficient concentrations.

Cocrystallization Research and Nano-Sized Forms of 4-Aminosalicylic Acid

Cocrystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering their chemical structure. mdpi.com Research into the cocrystallization of 4-aminosalicylic acid (4-ASA) has explored its potential to create improved solid forms of the drug.

Cocrystal Screening and Formation:

Multistage cocrystal screening of 4-ASA has been conducted with various coformers, including pyrazinamide, nicotinamide, isonicotinamide, isoniazid, caffeine, and theophylline. nih.gov This has led to the successful synthesis and characterization of several 4-ASA cocrystals:

4-ASA-Isonicotinamide (2:1): The crystal structure of this cocrystal is formed by two types of heterosynthons: acid-pyridine and acid-amide. nih.gov Studies have shown that this cocrystal has improved solubility and stability. dntb.gov.ua

4-ASA-Caffeine-Methanol (1:1:1): This is a methanol (B129727) solvate cocrystal. nih.gov

4-ASA-Isoniazid: These cocrystals have been reported to be more thermally stable. dntb.gov.ua

4-ASA-Sulfamethazine: The combination of 4-ASA and sulfamethazine (B1682506) in cocrystals has been proposed to leverage a synergistic anti-tuberculosis effect. dntb.gov.ua There are at least two polymorphic forms of these cocrystals, with form I being more thermodynamically stable in aqueous solutions. dntb.gov.ua

Nano-Sized Cocrystals:

The development of nano-sized cocrystals is an emerging area of research that combines the benefits of cocrystallization and nanotechnology to further enhance the properties of APIs. dntb.gov.uarsc.org Research in this area for 4-ASA has focused on:

Preparation Methods: High-pressure homogenization (HPH) and high-power ultrasound have been used to prepare nano-sized cocrystals of 4-ASA and sulfamethazine. dntb.gov.ua HPH was found to be more effective in producing nano-sized cocrystals with a narrow size distribution, while high-power ultrasound resulted in micro-sized crystals. dntb.gov.ua

Improved Properties: Nano-sizing of 4-ASA-sulfamethazine cocrystals via HPH resulted in a significant improvement in the dissolution rate compared to micro-sized cocrystals and the pure APIs. dntb.gov.ua The morphology of the cocrystals was also dependent on the preparation method, with HPH producing needle-shaped crystals. dntb.gov.ua

The table below summarizes the findings of a study on the synthesis of nano-sized 4-ASA-sulfamethazine cocrystals.

| Preparation Method | Key Findings | Resulting Particle Size |

| High-Pressure Homogenization (HPH) | Produced smaller, needle-like cocrystals with a narrow size distribution. | Nano-sized |

| High-Power Ultrasound | Produced micro-sized cocrystals with a different morphology. | Micro-sized |

This research demonstrates that cocrystallization and the formation of nano-sized particles are promising strategies for improving the pharmaceutical properties of 4-ASA.

Host Cell Targeting Strategies Utilizing Carrier Peptides in Research

Targeting drugs to specific host cells is a key strategy for improving their efficacy and reducing side effects, particularly for intracellular pathogens like Mycobacterium tuberculosis. For 4-aminosalicylic acid (4-ASA), research has focused on using carrier peptides to facilitate its entry into infected host cells, such as macrophages.

Tuftsin (B1682037) Carrier Peptides:

A significant area of research has been the conjugation of 4-ASA derivatives to tuftsin peptides. Tuftsin is a natural tetrapeptide that can target receptors on macrophages and other cells of lung origin, which are primary host cells for M. tuberculosis.

Key findings from this research include:

Synthesis of Conjugates: Novel N-substituted derivatives of 4-ASA have been designed and conjugated to tuftsin peptides (with sequences like [TKPKG]n, where n=1, 2) via amide or oxime bonds. Enzyme-labile linkers were also incorporated to facilitate the release of the active drug inside the cell.

Enhanced Intracellular Activity: While the free 4-ASA derivatives were not effective against intracellular bacteria, the peptide conjugates showed significant activity against M. tuberculosis inside host cells. This demonstrates that the carrier peptides successfully delivered the drug to its site of action.

Preserved Antimycobacterial Activity: The in vitro antimycobacterial activity of the 4-ASA derivatives against M. tuberculosis H37Rv was maintained after conjugation to the peptides.

Cellular Uptake and Distribution: Studies have shown that the carrier peptides are internalized by host cells and are primarily found in the cytosol.

The table below provides an overview of the components used in the design of these carrier peptide-drug conjugates.

| Component | Function | Example |

| Active Drug | N-substituted 4-aminosalicylic acid derivative | Provides antimycobacterial effect |

| Carrier Peptide | Targets specific host cell receptors | Tuftsin peptides (e.g., [TKPKG]n) |

| Linker | Connects drug and peptide; allows for drug release | Enzyme-labile linkers (e.g., GFLG, GFYA) |

This research highlights the potential of using carrier peptides as a sophisticated delivery system to enhance the therapeutic effect of 4-ASA by targeting it directly to infected host cells.

Mechanistic Investigations of 4 Aminosalicylic Acid at Molecular and Cellular Levels

Elucidation of Folate Metabolism Pathway Interactions

Research has revealed that 4-aminosalicylic acid (also known as para-aminosalicylic acid or PAS) functions as a prodrug, meaning it is converted into an active form within the target organism. wikipedia.orgnih.govncats.io Its primary mechanism involves the disruption of the folate biosynthesis pathway, a process essential for the synthesis of nucleic acids and certain amino acids in many pathogens. nih.govasm.orgnih.gov

Contrary to initial speculation that 4-ASA directly inhibits dihydropteroate (B1496061) synthase (DHPS), studies have demonstrated that it acts as a substrate for this enzyme. nih.govucl.ac.uk Due to its structural similarity to the natural substrate, para-aminobenzoic acid (pABA), 4-ASA is recognized and incorporated into the folate pathway by DHPS. nih.govasm.org In fact, research indicates that DHPS recognizes 4-ASA as efficiently as it does pABA. nih.govnih.govresearchgate.net Following the action of DHPS, the resulting intermediate is then processed by a second enzyme, dihydrofolate synthase (DHFS), which further incorporates it into the metabolic cascade. wikipedia.orgnih.govnih.govresearchgate.netmedchemexpress.commedchemexpress.com This sequential engagement by DHPS and DHFS is a critical step in the bioactivation of 4-ASA. asm.orgresearchgate.net

Table 1: Key Enzymes in the Folate Pathway and their Interaction with 4-Aminosalicylic Acid

| Enzyme | Gene (in M. tuberculosis) | Natural Function | Interaction with 4-ASA (PAS) |

| Dihydropteroate Synthase (DHPS) | folP1 | Catalyzes the condensation of pABA and dihydropterin pyrophosphate (DHPPP) to form dihydropteroate (H₂Pte). nih.govasm.org | Recognizes 4-ASA as a substrate, incorporating it into the pathway to form a hydroxylated analogue of dihydropteroate. nih.govresearchgate.net |

| Dihydrofolate Synthase (DHFS) | folC | Catalyzes the addition of glutamate (B1630785) to H₂Pte to generate dihydrofolate (H₂PteGlu). asm.org | Acts on the hydroxylated dihydropteroate intermediate to produce a hydroxylated dihydrofolate antimetabolite. wikipedia.orgnih.govresearchgate.net |

| Dihydrofolate Reductase (DHFR) | dfrA | Reduces dihydrofolate (H₂PteGlu) to tetrahydrofolate (H₄PteGlu), a vital cofactor. asm.org | The final antimetabolite generated from 4-ASA competitively inhibits DHFR, blocking the production of tetrahydrofolate. wikipedia.orgnih.govnih.govmedchemexpress.com |

The enzymatic processing of 4-ASA by DHPS and DHFS leads to the creation of potent antimetabolites. nih.govresearchgate.netmedchemexpress.com The initial action of DHPS on 4-ASA and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (H₂PtPP) produces a molecule called hydroxyl dihydropteroate (hydroxy-H₂Pte). wikipedia.orgnih.gov This intermediate is then glutamated by DHFS to form the final active antimetabolite, a hydroxyl dihydrofolate molecule (hydroxy-H₂PteGlu). wikipedia.orgasm.orgwikiwand.com This bioactivated form of 4-ASA is the key effector molecule that poisons the folate pathway. asm.orgresearchgate.net

The ultimate target of the 4-ASA-derived antimetabolite is dihydrofolate reductase (DHFR). nih.govnih.govresearchgate.netmedchemexpress.com The hydroxyl dihydrofolate antimetabolite (hydroxy-H₂PteGlu) competes with the natural substrate, dihydrofolate (DHF), for the active site on the DHFR enzyme. wikipedia.org By binding to DHFR, the antimetabolite effectively blocks the enzyme's catalytic activity, preventing the reduction of DHF to tetrahydrofolate (THF). wikipedia.orgncats.io This inhibition halts the supply of essential THF cofactors required for the synthesis of thymidylate, purines, and certain amino acids, thereby disrupting cellular replication. asm.orgnih.govpnas.org

Resistance to 4-aminosalicylic acid was initially thought to arise from mutations in the target enzyme, DHFR. However, research has established that a primary mechanism of resistance involves mutations in the dihydrofolate synthase (DHFS) enzyme, encoded by the folC gene. wikipedia.orgnih.govucl.ac.uk These mutations affect the substrate-binding pocket of DHFS, which diminishes the enzyme's ability to process the hydroxyl dihydropteroate intermediate. wikipedia.orgasm.org This impaired bioactivation prevents the formation of the final DHFR-inhibiting antimetabolite, effectively neutralizing the drug's action and allowing the folate metabolism pathway to function normally. wikipedia.orgnih.govresearchgate.net

Table 2: Research-Identified DHFS Mutations Conferring Resistance to 4-Aminosalicylic Acid

| Amino Acid Position | Original Amino Acid | Mutated Amino Acid | Reference |

| 43 | Isoleucine | - | wikipedia.org |

| 49 | Arginine | - | wikipedia.org |

| 150 | Serine | - | wikipedia.org |

| 152 | Phenylalanine | - | wikipedia.org |

| 153 | Glutamate | - | wikipedia.org |

| 183 | Alanine | - | wikipedia.org |

Mechanisms of Dihydrofolate Reductase (DHFR) Inhibition

Comparative Mechanistic Studies with Aminosalicylate Isomers (e.g., 5-Aminosalicylic Acid)

The biological activities of aminosalicylates can vary significantly based on their isomeric structure. Comparing 4-ASA with its isomer, 5-aminosalicylic acid (5-ASA), reveals distinct mechanistic profiles, particularly concerning inflammation-related pathways.

A key difference between 4-ASA and 5-ASA lies in their interaction with arachidonic acid metabolism, a critical pathway in the inflammatory response. wjgnet.com Research has shown that 5-ASA is a potent inhibitor of this pathway, reducing the synthesis of inflammatory mediators such as leukotrienes and prostaglandins (B1171923). wjgnet.comtandfonline.comnih.gov Furthermore, 5-ASA is recognized as a potent scavenger of free radicals, which contributes to its anti-inflammatory effects. wjgnet.comnih.gov

In stark contrast, studies on human neutrophils have found that 4-ASA does not inhibit the lipoxygenation of arachidonic acid and is largely ineffective as a radical scavenger. wjgnet.comjci.orgscienceopen.com This suggests that the anti-inflammatory properties attributed to 4-ASA may operate through different mechanisms, with some research pointing towards the inhibition of nuclear factor-kappa B (NF-κB) as a potential pathway. wjgnet.com While some studies refer to both isomers as radical scavengers, they also note that 5-ASA demonstrates significantly greater efficacy in protecting cells from oxidative damage in research models. sigmaaldrich.comresearchgate.net

Table 3: Comparative Mechanistic Profile of 4-ASA vs. 5-ASA

| Mechanism | 4-Aminosalicylic Acid (4-ASA) | 5-Aminosalicylic Acid (5-ASA) |

| Inhibition of Arachidonic Acid Metabolism | Reported to have no significant inhibitory effect. wjgnet.comscienceopen.com | Potent inhibitor of both lipoxygenase and cyclooxygenase pathways. wjgnet.comtandfonline.com |

| Radical Scavenging Activity | Considered ineffective or significantly less effective than 5-ASA. wjgnet.comscienceopen.comsigmaaldrich.com | Potent scavenger of free radicals. wjgnet.comnih.gov |

| Primary Proposed Mechanism | Prodrug targeting the folate pathway (DHFR inhibition). nih.govnih.gov | Inhibition of arachidonic acid metabolism and radical scavenging. wjgnet.com |

Investigation of Nuclear Factor (NF)-κB Inhibition Pathways

The anti-inflammatory properties of aminosalicylates are significantly linked to their ability to interfere with the Nuclear Factor-κB (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammatory responses, immune function, and cell survival. Research indicates that 4-aminosalicylic acid acts as an inhibitor of this pathway. drugbank.com

The primary mechanism involves the inhibition of the IκB kinase (IKK) complex. drugbank.com In the canonical NF-κB pathway, IKK activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This degradation unmasks the nuclear localization signal on NF-κB, allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

By inhibiting IKK, aminosalicylates prevent the phosphorylation and degradation of IκBα. mdpi.com This action effectively sequesters NF-κB in the cytoplasm in an inactive state, thereby suppressing the expression of NF-κB-regulated genes. mdpi.com Studies on related aminosalicylate compounds have further detailed this process, showing suppression of IκBα phosphorylation. mdpi.com This inhibition of the NF-κB pathway is considered a cornerstone of the anti-inflammatory effects observed with aminosalicylates. nih.gov

Modulation of Gene Expression and Cellular Pathways in Preclinical Research Models

Research on Multidrug-Resistant (MDR) Gene Expression (e.g., P-gp, MDR1)

The interaction of aminosalicylates with multidrug resistance mechanisms has been investigated from two distinct perspectives: resistance of the target pathogen and effects on host MDR gene expression.

In its role as an antitubercular agent, resistance to para-aminosalicylic acid in Mycobacterium tuberculosis is not typically associated with efflux pumps like P-glycoprotein (P-gp). Instead, resistance primarily arises from genetic mutations in the enzymes of the folate synthesis pathway, which is the drug's main target. oup.comwikipedia.org Specifically, mutations affecting the dihydrofolate synthase (DHFS) enzyme can reduce the ability of the 4-ASA-derived antimetabolite to bind, thereby preventing the drug from poisoning folate metabolism. researchgate.net

Conversely, studies have also examined the effect of aminosalicylates on the expression of human MDR genes, such as MDR1 (which codes for P-gp), particularly in the context of inflammatory bowel disease (IBD). In a comparative study, 5-aminosalicylic acid (5-ASA) did not show a correlation with the expression of MDR1 mRNA or its product, P-gp, in patients with ulcerative colitis. aai.org This is in contrast to other treatments like glucocorticoids and immunosuppressants, where an upregulation of MDR1 and P-gp was observed in non-responsive patients. aai.org This suggests that the therapeutic mechanism of aminosalicylates is distinct and does not significantly modulate the expression of this key multidrug resistance transporter in intestinal tissues. aai.org

Investigation of PI3K/AKT and MAPK/ERK Pathway Modulations

Research has demonstrated that 4-aminosalicylic acid can modulate the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways, which are critical for regulating cell survival, proliferation, and inflammatory responses.

A study investigating the regulation of matrix metalloproteinase-1 (MMP-1), an enzyme involved in tissue degradation during tuberculosis, found that M. tuberculosis infection drives the phosphorylation of p38 MAPK in macrophages. ebi.ac.uk Para-aminosalicylic acid was shown to inhibit the M. tb-driven expression of MMP-1 by blocking this p38 MAPK-dependent signaling cascade. ebi.ac.uk The same study noted that both p38 and ERK MAPK pathway inhibition suppressed MMP-1 gene expression and secretion. ebi.ac.uk Further research in a model of manganese-induced neuroinflammation confirmed that sodium p-aminosalicylate could reduce the activity of the p38 and ERK MAPK pathways, while notably having no effect on the JNK MAPK pathway.

The influence of 4-ASA extends to the PI3K/AKT pathway. In a study on neurotoxicity from lead and cadmium co-exposure, intervention with sodium p-aminosalicylic acid was found to modulate the PI3K/Akt signaling pathway. mdpi.com The heavy metal exposure reduced PI3K protein expression and the ratio of phosphorylated Akt (p-Akt) to total Akt, indicating pathway disruption. The introduction of PAS-Na appeared to counteract these cytotoxic effects, suggesting a protective or stabilizing influence on this crucial cell survival pathway. mdpi.com

Other Proposed Mechanistic Pathways and Interactions

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Research

Another significant aspect of the anti-inflammatory mechanism of aminosalicylates is the inhibition of enzymes involved in the arachidonic acid cascade, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.

Studies have shown that aminosalicylates can inhibit both COX and 5-LOX enzymes. Research focused on developing new derivatives of 4-aminosalicylic acid has yielded compounds with potent dual inhibitory activity against both COX-2 and 5-LOX. drugbank.com This dual inhibition is considered therapeutically advantageous, as it blocks two major inflammatory pathways simultaneously. drugbank.com In one study, specific 4-ASA derivatives were among the most active compounds, demonstrating significant inhibition of both enzymes without causing gastric lesions in preclinical models. drugbank.com The activity of sodium p-aminosalicylate in reducing COX-2 activity has also been reported in other inflammatory models.

Table 1: Inhibitory Activity of 4-Aminosalicylic Acid Derivatives

This table presents findings from a study on synthesized derivatives of 4-ASA, highlighting their potency against key inflammatory enzymes.

| Compound | COX-2 Inhibition (IC₅₀ in µM) | 5-LOX Inhibition (IC₅₀ in µM) |

|---|---|---|

| Derivative 10 | Potent Activity Reported | Potent Activity Reported |

| Derivative 19 | Potent Activity Reported | Potent Activity Reported |

| Derivative 20 | Potent Activity Reported | Potent Activity Reported |

Data derived from a study evaluating new derivatives of 4-aminosaliclic acids. drugbank.com Specific IC₅₀ values were not detailed in the abstract but were described as potent.

Interaction with Biological Macromolecules (e.g., Bovine Serum Albumin)

The interaction of drugs with plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic profile. While direct studies on calcium aminosalicylate are limited, research on the structurally related compound 5-aminosalicylic acid (mesalamine) provides valuable insight into how aminosalicylates may interact with these macromolecules.

A study investigating the binding of mesalamine to Bovine Serum Albumin (BSA), a widely used model protein for Human Serum Albumin, revealed a significant interaction. researchgate.net The findings indicated that the binding process occurs primarily through a static quenching mechanism, suggesting the formation of a ground-state complex between the drug and the protein. researchgate.net Analysis of thermodynamic parameters showed that hydrogen bonds and electrostatic forces were the main drivers of this interaction. researchgate.net Furthermore, spectroscopic analysis demonstrated that the binding induced conformational changes in the BSA protein structure. researchgate.net Such interactions are spontaneous, as implied by the negative Gibbs free energy (ΔG) values typically observed in drug-albumin binding.

Table 2: Thermodynamic Parameters for the Interaction of 5-Aminosalicylic Acid with Bovine Serum Albumin

This table summarizes the thermodynamic data from a study on the binding of 5-ASA to BSA, indicating the nature of the forces involved.

| Thermodynamic Parameter | Value | Implication |

|---|---|---|

| Enthalpy Change (ΔH) | < 0 | Exothermic process |

| Entropy Change (ΔS) | < 0 | |

| Gibbs Free Energy (ΔG) | < 0 | Spontaneous binding process |

Data interpreted from a study on the interaction of mesalamine (5-ASA) with BSA. researchgate.net

Research on Manganese Chelation Mechanisms

The therapeutic utility of 4-aminosalicylic acid (PAS) extends beyond its well-established role as an antitubercular agent. Research has identified its potential as a chelating agent for the treatment of manganism, a neurological disorder resulting from chronic manganese (Mn) intoxication. mdpi.com Manganism presents with symptoms resembling Parkinson's disease, including rigidity, tremor, and bradykinesia. mdpi.com The efficacy of PAS in mitigating the symptoms of manganism is attributed to its ability to form complexes with manganese ions, facilitating their removal from the body. mdpi.comnih.gov

Studies involving Sprague-Dawley rats exposed to manganese demonstrated that subsequent treatment with PAS significantly reduced manganese concentrations in various body fluids and tissues, including plasma, red blood cells, cerebrospinal fluid (CSF), liver, heart, spleen, pancreas, and several brain regions like the striatum and thalamus. nih.gov These findings suggest that PAS can mobilize and remove accumulated manganese from the body. nih.gov Furthermore, PAS treatment was observed to restore the levels of iron (Fe) and copper (Cu), which are often dysregulated in cases of manganese toxicity. nih.gov

The chelation mechanism involves the formation of complexes between manganese ions (Mn²⁺) and 4-aminosalicylic acid. rsc.org Research into the protonation equilibria of PAS and its N-acetylated metabolite (Ac-PAS) has provided insights into their complexation reactions with Mn²⁺. rsc.org It is hypothesized that the relatively small size of the PAS metabolite allows it to cross the blood-brain barrier, enabling it to exert its manganese-mobilizing effects directly within the vulnerable neurons of the central nervous system. rsc.org A long-term follow-up study has suggested that PAS may be superior to other chelation protocols, such as those using EDTA, for managing manganese toxicity. wikipedia.org Some therapeutic strategies propose a combination therapy using the water-soluble agent CaEDTA along with PAS for severe cases of manganism. mdpi.com

Data Tables

Table 1: Chemical Identifiers of this compound

| Identifier | Value/Description | Source(s) |

| IUPAC Name | calcium;4-amino-2-hydroxybenzoate (B10774363) | nih.gov |

| Calcium 4-amino-2-hydroxybenzoate (2:1) | ||

| calcium bis(4-aminosalicylate) | ||

| Molecular Formula | C₁₄H₁₂CaN₂O₆ (Anhydrous) | nih.gov |

| C₁₄H₁₈CaN₂O₉ (Trihydrate) | fda.gov | |

| Molecular Weight | 344.33 g/mol (Anhydrous) | nih.gov |

| 398.38 g/mol (Trihydrate) | fda.gov | |

| CAS Registry Number | 133-15-3 (Anhydrous) | |

| 6059-16-1 (Hydrate) | ||

| Synonyms | Calcium p-aminosalicylate, Pas-calcium, Calcipas, Paracipan | nihs.go.jp |

Table 2: Physicochemical Properties of this compound

| Property | Description | Source(s) |

| Appearance | White to slightly colored powder | nihs.go.jp |

| Odor | Odorless | nihs.go.jp |

| Taste | Slightly bitter | nihs.go.jp |

| Solubility | Very slightly soluble in water; Practically insoluble in ethanol (B145695), acetone, and chloroform. | nihs.go.jp |

| Melting Point | The parent compound, 4-Aminosalicylic acid, has a melting point of 150.5 °C. | wikipedia.org |

| Thermal Stability | Dehydration onset for the anhydrous form is >200°C, while for hydrates it is between 120–150°C. |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Wavenumber | Interpretation | Source(s) |

| UV-Vis Spectroscopy | λₘₐₓ ~265 nm and 300 nm | pH-dependent shifts in the parent acid. | |

| Infrared (IR) Spectroscopy | ~1600–1700 cm⁻¹ | C=O stretch from carboxylate groups. | |

| ~1300–1400 cm⁻¹ | C–O stretch from carboxylate groups. | ||

| near 1600 cm⁻¹ | N–H bending vibrations from the amino group. | ||

| 43Ca MAS-DNP NMR | ~ -9.6 ppm | Symmetrical calcium environments in frozen solutions. |

Table 4: Pharmacokinetic Parameters of p-Aminosalicylic Acid (PAS)

| Parameter | Value | Population/Conditions | Source(s) |

| Protein Binding | 50-60% | Not specified | wikipedia.org |

| Metabolism | Liver | Not specified | wikipedia.org |

| Excretion | Kidney | Not specified | wikipedia.org |

| Half-life | ~1 hour | For the free drug. | nih.gov |

| Cmax | 40.42–68.55 mg/L | 4 g twice daily | researchgate.net |

| 62.69–102.41 mg/L | 8 g once daily | researchgate.net | |

| Relative Bioavailability | 87.4% | 500 mg Ca PAS tablet vs. suspension | nih.gov |

List of Compound Names

4-Aminosalicylic acid (PAS)

Acetyl-PAS

Calcium

this compound

Calcium benzoyl PAS

Calcium carbonate

Calcium chloride

CaEDTA

Carbon dioxide

Chloroform

Copper

EDTA

Ethanol

Ethambutol

Glycine-PAS

Hydrochloric acid

Iron

Isoniazid

Manganese

Manganese chloride

Mesalazine

m-aminophenol

p-Acetaminophenol

Phenyl PAS

Potassium

Potassium bromide

Pyrazinamide

Rifampicin

Sodium

Sodium hydroxide (B78521)

Sulfasalazine

Analytical Methodologies for the Characterization and Research of Calcium Aminosalicylate

Spectroscopic Techniques in Chemical and Biological Research

Spectroscopy is a cornerstone in the analysis of calcium aminosalicylate and its parent compound, 4-aminosalicylic acid (4-ASA). It provides critical insights into the molecule's electronic structure, conformation, and interactions with other chemical and biological entities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

UV-Vis spectroscopy is a versatile and widely used technique for the quantitative analysis and characterization of aminosalicylates. The parent acid, 4-aminosalicylic acid, exhibits characteristic absorption maxima that are dependent on the pH of the solution. In research settings, UV-Vis spectroscopy is applied in dissolution studies of various formulations. For instance, in the analysis of 4-ASA cocrystals, a UV-Vis spectrophotometer has been used to measure concentrations at wavelengths of 244 nm and 299 nm. mdpi.com

The solvent environment can influence spectral resolution, with a methanol (B129727)/water mixture (1:1) being noted to enhance both solubility and spectral clarity. Furthermore, studies investigating the interaction of 4-ASA with surfactants have utilized UV-Vis spectroscopy to observe spectral shifts. The interaction with cationic and nonionic surfactants resulted in a red shift of the primary absorption peak, indicating molecular association, a phenomenon not observed with anionic surfactants. researcher.life This technique is also fundamental in stability studies, where it can be used to monitor the formation of degradation products. researchgate.net

Table 1: UV-Vis Absorption Maxima for 4-Aminosalicylic Acid (Parent Acid) An interactive table detailing the reported absorption maxima and the conditions under which they were observed.

| Wavelength (λmax) | Conditions/Notes | Reference |

|---|---|---|

| ~265 nm | pH-dependent | |

| ~300 nm | pH-dependent | |

| 244 nm | Used in dissolution study of cocrystals | mdpi.com |

| 299 nm | Used in dissolution study of cocrystals | mdpi.com |

Fluorescence Spectroscopy in Mechanistic Interaction Studies

Fluorescence spectroscopy offers high sensitivity for investigating the binding mechanisms and microenvironment of aminosalicylates. The intrinsic fluorescence of 4-aminosalicylic acid (PAS) and its derivatives allows for detailed studies of their interactions with biological macromolecules like proteins. A notable application is the study of PAS binding to bovine serum albumin (BSA), where the quenching of BSA's intrinsic tryptophan fluorescence was monitored as a function of increasing PAS concentration. ijsr.net This provides data on binding constants and the nature of the interaction.

The technique is also pivotal in quantitative analysis, often coupled with HPLC. For the detection of PAS and its primary metabolite, N-acetyl-para-aminosalicylic acid (AcPAS), a fluorescence detector can be set to an excitation wavelength of 337 nm and an emission wavelength of 432 nm. nih.gov The fluorescence properties of derivatives have also been characterized, with N-acetyl-4-aminosalicylic acid reported to have a fluorescence emission maximum at 370 nm. biosynth.com Additionally, fluorescence methods have been employed to determine the critical micelle concentration (CMC) of surfactants in the presence of 4-ASA, shedding light on formulation characteristics. researcher.life

Table 2: Fluorescence Spectroscopy Parameters for 4-Aminosalicylic Acid and Derivatives An interactive table summarizing excitation and emission wavelengths used in research.

| Compound | Excitation λ (nm) | Emission λ (nm) | Application Context | Reference |

|---|---|---|---|---|

| 4-Aminosalicylic Acid (PAS) | 295 | 340 | Quenching studies with Bovine Serum Albumin (BSA) | ijsr.net |

| 4-Aminosalicylic Acid (PAS) | 337 | 432 | HPLC fluorescence detection | nih.gov |

Fourier Transform Infrared (FT-IR) and Circular Dichroism (CD) Spectroscopy for Structural and Conformational Research

FT-IR and CD spectroscopy are powerful, non-destructive techniques for probing the molecular structure and conformation of aminosalicylates and their interaction-induced changes in biomolecules. nih.govnih.gov FT-IR spectroscopy provides information about the vibrational modes of specific functional groups. In the context of aminosalicylates, characteristic peaks for the carboxylate group (C=O stretch at ~1600–1700 cm⁻¹ and C–O stretch at ~1300–1400 cm⁻¹) and the amino group (N–H bending near 1600 cm⁻¹) can be identified. When this compound is formed, or when the molecule binds to a target, shifts in these bands can indicate which functional groups are involved in the interaction. For example, studies on calcium-binding peptides show that binding to Ca²⁺ causes a frequency shift in the carboxylate group band. researchgate.net

CD spectroscopy is particularly useful for studying the secondary structure of proteins upon interaction with ligands like aminosalicylates. nih.gov Research on the binding of PAS to BSA has utilized both FT-IR and CD to confirm that the interaction leads to conformational changes and an increase in the secondary structure content of the protein. ijsr.net The combination of FT-IR and CD is especially valuable for characterizing conformational changes when only small amounts of a sample are available. nih.gov

Table 3: Characteristic FT-IR Bands for Aminosalicylates An interactive table of key functional group vibrations.

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylate | C=O Stretch | ~1600 - 1700 | |

| Carboxylate | C-O Stretch | ~1300 - 1400 | |

| Amino | N-H Bending | ~1600 | |

| Protein Amide I | - | ~1600 - 1700 | ijsr.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Aminosalicylic Acid and Derivatives

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including 4-aminosalicylic acid and its derivatives. acgpubs.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

Complete assignment of the ¹H and ¹³C NMR spectra of 4-ASA has been achieved using a combination of 1D and 2D techniques, including ¹H-¹H COSY, NOESY, HSQC, and HMBC, typically in a DMSO-d₆ solvent. researchgate.net ¹H NMR studies of metal complexes of PAS, such as with Zn(II), have shown that the disappearance of the phenolic proton peak is a clear indicator of complexation involving the phenolic oxygen atom. orientjchem.org This demonstrates NMR's utility in identifying the specific atoms involved in metal binding. The structural characterization of newly synthesized derivatives and azo dyes based on 4-aminosalicylic acid also relies heavily on ¹H and ¹³C NMR data. acgpubs.orgajol.info

Table 4: ¹H NMR Chemical Shifts for 4-Aminosalicylic Acid An interactive data table presenting assigned proton chemical shifts.

| Proton Assignment | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| A | 7.460 | DMSO-d₆ | chemicalbook.com |

| B | 6.118 | DMSO-d₆ | chemicalbook.com |

Chromatographic and Mass Spectrometry Techniques in Research

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of this compound and related compounds in complex mixtures and biological samples.

High-Performance Liquid Chromatography (HPLC) Applications in Quantitative Research

HPLC is the workhorse method for the quantitative analysis of aminosalicylates due to its high resolution, sensitivity, and reproducibility. It is routinely used for purity assessment of this compound, including the detection and quantification of potential degradation products like m-aminophenol. researchgate.net

Various HPLC methods have been developed and validated for analyzing 4-aminosalicylic acid (PAS) and its metabolites in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissues. nih.govnih.gov These methods often employ reversed-phase columns (e.g., C18) with gradient elution and sensitive detection systems. nih.gov For instance, one method uses a gradient mobile phase of potassium phosphate (B84403) buffer and methanol with fluorescence detection for high sensitivity, achieving lower limits of quantification of 50 ng/ml in plasma. nih.govnih.gov Ion-pair HPLC has also been developed for the simultaneous determination of PAS and its impurities, sometimes utilizing modern monolithic columns to achieve fast separation times. researchgate.net The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity for quantitative bioanalysis. researchgate.net

Table 5: Example HPLC Conditions for the Analysis of 4-Aminosalicylic Acid (PAS) An interactive data table summarizing various HPLC methodologies from research literature.

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Reversed-phase Econosphere C18 | Gradient: Potassium phosphate buffer (pH 3.5) and Methanol | Fluorescence (Ex: 337 nm, Em: 432 nm) | Quantification of PAS and AcPAS in plasma, CSF, and brain tissue | nih.gov |

| Monolithic Chromolith SpeedROD RP-18e | Isocratic: Phosphate buffer, tetrabutylammonium (B224687) hydrogen sulphate, and Methanol (pH 6.8) | UV (233 nm) | Simultaneous determination of PAS and m-aminophenol | researchgate.net |

| Kromasil KR100 C18 | Isocratic: Mobile phase with electrochemical detection | Electrochemical | Simultaneous assay of 5-ASA and its metabolite in human plasma | researchgate.net |

Compound Index

Table 6: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 4-Aminosalicylic acid | 4-ASA, PAS, para-aminosalicylic acid |

| 5-Aminosalicylic acid | 5-ASA, Mesalamine |

| Acetanilide | - |

| Bovine Serum Albumin | BSA |

| This compound | Calcium para-aminosalicylate |

| m-Aminophenol | MAP |

| N-acetyl-para-aminosalicylic acid | AcPAS |

| Potassium phosphate | - |

| Sulfanilic acid | - |

| Tetrabutylammonium hydrogen sulphate | - |

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Research Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of aminosalicylates in complex biological matrices. semanticscholar.org This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for research applications.

In a typical LC-MS/MS workflow, the aminosalicylate is first separated from other components in a sample using a chromatography column, such as a C18 column. semanticscholar.orgresearchgate.net The choice of mobile phase—the solvent that carries the sample through the column—is critical and can significantly impact the intensity of the chromatographic peaks. rsc.org Studies have shown that different organic modifiers, like methanol or acetonitrile, can produce drastically different results under identical mass spectrometric conditions. rsc.org For instance, a common mobile phase composition involves a mixture of an aqueous solution (like 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) and an organic solvent (like methanol or acetonitrile). semanticscholar.orgijprajournal.com

Following chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source, and introduced into the mass spectrometer. researchgate.netrsc.org Tandem mass spectrometry is then used for detection, often in the Multiple Reaction Monitoring (MRM) mode. researchgate.netrsc.org This mode offers exceptional selectivity by monitoring a specific precursor-to-product ion transition. For 5-aminosalicylic acid (5-ASA), a common transition monitored in negative ionization mode is from a mass-to-charge ratio (m/z) of 152 to a fragment ion of m/z 108. researchgate.net The use of stable isotope-labeled internal standards, such as N-acetyl-5-ASA-D3, is also a common practice to ensure accuracy and precision in quantification. researchgate.net

The method's validation is a critical step, assessing parameters like linearity, precision, accuracy, and stability. semanticscholar.org Research has demonstrated the successful validation of LC-MS/MS methods for aminosalicylates over specific concentration ranges, confirming their reliability for research studies. semanticscholar.orgijprajournal.com

Interactive Table 1: LC-MS/MS Parameters for Aminosalicylate Analysis

| Parameter | Description | Example Value/Condition | Reference |

|---|---|---|---|

| Chromatography Column | The stationary phase used for separation. | Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) | semanticscholar.org |

| Mobile Phase | The solvent system that moves the analyte through the column. | 10 mM ammonium acetate and methanol (85:15, v/v) | semanticscholar.org |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.6 mL/min | semanticscholar.org |

| Ionization Mode | The method used to generate ions for mass analysis. | Electrospray Ionization (ESI), Negative Mode | researchgate.net |

| Detection Mode | The mass spectrometry technique for quantification. | Multiple Reaction Monitoring (MRM) | researchgate.netrsc.org |

| MRM Transition (5-ASA) | The specific precursor and product ions monitored. | m/z 152 → 108 | researchgate.net |

| Linear Range | The concentration range over which the method is accurate. | 2-1500 ng/mL for mesalamine | semanticscholar.org |

Utilization of Tandem Mass Spectrometry Data in Compound Characterization

Tandem mass spectrometry (MS/MS) is instrumental not only for quantification but also for the structural elucidation and characterization of compounds like aminosalicylates. The process involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that serves as a structural fingerprint of the precursor ion. nih.gov

The fragmentation patterns of aminosalicylates can be predicted by considering their functional groups. Aminosalicylic acid contains an amine (-NH2), a carboxylic acid (-COOH), and a hydroxyl (-OH) group attached to a benzene (B151609) ring. In mass spectrometry, molecules containing an odd number of nitrogen atoms, like amines, often produce a molecular ion peak at an odd mass-to-charge ratio. libretexts.orglibretexts.org

Common fragmentation pathways for related compounds provide insight into what can be expected for aminosalicylates. For example, protonated amino acids frequently lose water (H2O) and carbon monoxide (CO). nih.gov Aliphatic amines are known to undergo cleavage at the carbon-carbon bond adjacent (alpha) to the carbon-nitrogen bond. libretexts.orglibretexts.org The fragmentation of salicylic (B10762653) acid, a related structure, has also been studied, providing a basis for interpreting the spectra of its amino-substituted derivatives. researchgate.net By analyzing the specific mass losses from the precursor ion, researchers can deduce the compound's structure and differentiate it from isomers or related substances. This detailed structural information is vital for confirming the identity of the analyte in research samples. researchgate.net

Interactive Table 2: Common Fragmentation Patterns in MS/MS

| Functional Group | Common Fragmentation Behavior | Resulting Fragment | Reference |

|---|---|---|---|

| Aliphatic Amine | Alpha-cleavage (C-C bond next to C-N) | Produces a stable iminium ion (e.g., CH2NH2+) | libretexts.orglibretexts.org |

| Carboxylic Acid | Loss of water (H2O), Loss of carbon monoxide (CO) | [M+H - H2O]+, [M+H - H2O - CO]+ | nih.gov |

| Aromatic Ring | Ring cleavage (less common, requires higher energy) | Various smaller fragment ions | libretexts.org |

Advanced Electroanalytical Sensing Platforms for Research Applications

In recent years, advanced electroanalytical sensing platforms have emerged as a compelling alternative to traditional chromatographic methods for aminosalicylate research. nih.gov These platforms offer significant advantages, including portability, cost-effectiveness, rapid analysis, and the potential for miniaturization, making them suitable for on-site or in-situ measurements. nih.govmmu.ac.uk This capability reduces the delays and potential sample degradation associated with transporting samples to a laboratory. nih.gov

These sensors are based on electrochemical techniques that measure electrical signals, such as current or potential, resulting from a redox reaction of the analyte at an electrode surface. mdpi.com A variety of working electrodes have been explored for aminosalicylate detection, including glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed carbon electrodes (SPCEs). nih.govacs.orgresearchgate.net To enhance sensitivity and selectivity, these electrodes are often modified with nanomaterials or polymers. For example, composites involving carbon nanotubes have been shown to improve the electroanalytical performance for detecting 5-aminosalicylic acid. mdpi.com

Principles and Applications in Aminosalicylate Research

The fundamental principle behind these electroanalytical platforms is the electrochemical oxidation of the aminosalicylate molecule at the surface of a working electrode. nih.gov Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. mdpi.com In voltammetry, a potential is applied to the electrode and the resulting current is measured. The potential at which the analyte oxidizes (the peak potential) is characteristic of the compound, while the magnitude of the current is proportional to its concentration. mdpi.com

Research has demonstrated the successful application of these principles for the sensitive detection of aminosalicylates. For instance, a glassy carbon electrode modified with a hybrid nanocomposite of carbon nanotubes and a poly(methylene blue) redox polymer was developed for 5-ASA sensing. mdpi.com Using DPV, this sensor achieved a very low limit of detection (LOD) of 7.7 nM. mdpi.com Similarly, a poly(alanine) modified carbon paste electrode was used to determine 5-ASA, with a calculated LOD of 0.23 µM. researchgate.net These studies highlight the ability of electroanalytical sensors to achieve high sensitivity. The development of such sensors provides a simple, sensitive, and economical tool for routine analysis in research settings. researchgate.net

Interactive Table 3: Performance of Advanced Electroanalytical Sensors for 5-Aminosalicylic Acid (5-ASA)

| Electrode Platform | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Carbon Nanotube / Poly(methylene blue) / GCE | Differential Pulse Voltammetry (DPV) | 5–100 | 7.7 nM | mdpi.com |

| Poly(alanine) / Carbon Paste Electrode | Cyclic Voltammetry (CV) | 20–180 | 0.23 µM | researchgate.net |

| Cationic Surfactant / Carbon Paste Electrode | Not Specified | Not Specified | Not Specified | researchgate.net |

| Nanoporous Film / Polypyrrole / GCE | Not Specified | Not Specified | Not Specified | researchgate.net |

Preclinical and in Vitro Research Models for Calcium Aminosalicylate Studies

In Vitro Model Systems for Mechanistic Elucidation

In vitro models are indispensable for dissecting the molecular mechanisms of 5-aminosalicylic acid, the active component delivered by calcium aminosalicylate. These systems permit controlled studies of cellular and biochemical processes.

Cell Culture Models for Biochemical Pathway Studies

Cell culture models are crucial for examining the influence of 5-ASA on specific biochemical pathways involved in inflammation. Various intestinal and immune cell lines are employed to simulate the gut environment and inflammatory responses.

Commonly used cell lines include Caco-2 and HT-29, which are human colon adenocarcinoma cells that can differentiate to mimic the intestinal epithelium. fda.gov.ph These cells allow researchers to study effects on intestinal barrier function and the production of inflammatory mediators. fda.gov.ph For instance, studies have used Caco-2 cells to show that 5-ASA can enhance the expression of E-cadherin and β-catenin at the cell membrane, which is important for strengthening cell-cell adhesion—a process often disrupted in inflammatory bowel disease (IBD) and colon cancer. researchgate.net In HT-29 cells, 5-ASA has been shown to inhibit cell growth in a dose- and time-dependent manner and to reduce the release of pro-inflammatory cytokines. fda.gov.phresearchgate.net

THP-1 cells, a human monocytic cell line, are used to model the behavior of monocytes and macrophages in inflammation. fda.gov.ph Research using these and other immune cells has explored how 5-ASA modulates cytokine production and leukocyte function. capes.gov.br Specifically, 5-ASA is known to inhibit the production of inflammatory cytokines and modulate the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. researchgate.netrjpdft.com

The table below summarizes key cell lines used in 5-ASA research.

Table 1: Cell Culture Models in 5-Aminosalicylic Acid Research| Cell Line | Cell Type | Key Research Application |

|---|---|---|

| Caco-2 | Human Colorectal Adenocarcinoma | Studies on intestinal barrier function, cell adhesion, and inflammatory mediator production. fda.gov.ph |

| HT-29 | Human Colorectal Adenocarcinoma | Investigations into cell growth inhibition and cytokine release. fda.gov.phresearchgate.net |

| THP-1 | Human Monocytic Leukemia | Modeling monocyte and macrophage function in immune responses. fda.gov.ph |

| 3T3-L1 | Mouse Preadipocyte | Demonstrating adipogenesis induction, supporting PPAR-γ agonism. mdpi.com |

Enzyme Assays for Target Interaction Research (e.g., DHFR)

Enzyme assays are critical for identifying and characterizing the molecular targets of active compounds. For para-aminosalicylic acid (PAS), a form of aminosalicylate, a key target is the folate synthesis pathway, which is essential for bacterial replication. researchgate.net

Research has revealed that PAS acts as a prodrug that targets dihydrofolate reductase (DHFR). sunderland.ac.uk It is incorporated into the folate pathway by dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS), leading to the creation of a hydroxyl dihydrofolate antimetabolite. This antimetabolite then inhibits the enzymatic activity of DHFR. sunderland.ac.uk DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA. nih.gov By inhibiting this process, PAS effectively halts bacterial growth. researchgate.netnih.gov

Enzyme inhibition assays are used to quantify the potency of inhibitors. The half-maximal inhibitory concentration (IC50) value indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. While specific IC50 values for this compound are not detailed, studies on related compounds demonstrate the principle. For example, the DHFR inhibitor methotrexate (B535133) shows potent activity against various bacterial DHFR enzymes with Ki values (inhibition constants) in the low nanomolar range. core.ac.uk In contrast, trimethoprim, another DHFR inhibitor, only weakly inhibits M. tuberculosis DHFR, with a 50% inhibitory concentration reported at 16.5 μM in cell-free assays.

The table below outlines the key enzymes involved in the mechanism of action of aminosalicylates.

Table 2: Key Enzyme Targets in Aminosalicylate Research| Enzyme | Pathway | Role of Enzyme | Interaction with Aminosalicylate |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Folate Synthesis | Incorporates para-aminobenzoic acid (PABA) into the folate pathway. | Recognizes PAS as a substrate, incorporating it into the pathway. sunderland.ac.uk |

| Dihydrofolate Synthase (DHFS) | Folate Synthesis | Converts dihydropteroate to dihydrofolate. | Involved in converting the PAS-derived intermediate. sunderland.ac.uk |

| Dihydrofolate Reductase (DHFR) | Folate Synthesis | Reduces dihydrofolate to tetrahydrofolate. nih.gov | Inhibited by the PAS-derived antimetabolite. sunderland.ac.uk |

Ligand-Receptor Binding Studies

Ligand-receptor binding studies are essential for understanding how a compound interacts with its receptor to initiate a biological response. For 5-aminosalicylic acid (5-ASA), a significant body of research points to its interaction with Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), a nuclear receptor that plays a role in controlling inflammation. mdpi.com

Competitive ligand-binding assays have demonstrated that 5-ASA can directly bind to PPAR-γ. mdpi.com In these experiments, radio-labeled PPAR-γ agonists like rosiglitazone (B1679542) are used. The ability of 5-ASA to displace the radioactive ligand from the receptor indicates that it binds to the same site. mdpi.com Studies have shown that increasing concentrations of 5-ASA compete with rosiglitazone for binding to PPAR-γ. mdpi.com This binding activates the receptor, promoting its translocation from the cytoplasm to the nucleus and enabling the recruitment of coactivators, which in turn modulates gene expression related to inflammation. rjpdft.commdpi.com

The binding of 5-ASA to PPAR-γ is considered a key mechanism for its anti-inflammatory effects in the colon, where PPAR-γ is highly expressed in epithelial cells. mdpi.com

Table 3: Ligand-Receptor Interaction Findings for 5-ASA

| Receptor | Ligand Studied | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| PPAR-γ | 5-Aminosalicylic Acid (5-ASA) | Competitive Binding Assay | 5-ASA competes with the agonist rosiglitazone for binding to the PPAR-γ ligand-binding domain. | mdpi.com |

| PPAR-γ | 5-Aminosalicylic Acid (5-ASA) | GST Pull-Down Assay | 5-ASA binding to PPAR-γ increases the interaction between PPAR-γ and the coactivator DRIP-205. | mdpi.com |

Dissolution Rate and Release Profile Investigations for Formulation Research

The dissolution rate of a drug from its solid dosage form is a critical determinant of its absorption and bioavailability. For this compound, formulation research focuses on understanding its release profile, as the salt form can significantly influence solubility. researchgate.net

Generally, salts of divalent cations like calcium are less soluble than salts of monovalent cations like sodium. mdpi.com Studies have shown that the calcium salt of para-aminosalicylic acid (PAS) dissolves more slowly than the sodium salt, resulting in a slower rate of absorption. This property can be utilized in the design of controlled-release formulations. researchgate.net

A relative bioavailability study comparing a 500 mg calcium p-aminosalicylate (Ca PAS) film-coated tablet (test drug) to a reference drug provided key pharmacokinetic data. The relative bioavailability of the Ca PAS tablet was determined to be 87.4%. The slower dissolution and absorption are reflected in the pharmacokinetic parameters.

The table below presents data from a comparative bioavailability study.

Table 4: Pharmacokinetic Parameters of Calcium p-Aminosalicylate (Test) vs. Reference Drug| Parameter | Test Drug (Ca PAS Tablet) | Reference Drug | Geometric Mean Ratio (Test/Ref) | 90% Confidence Interval |

|---|---|---|---|---|

| AUC₀₋ₜ (ng*h/mL) | 1205.6 ± 390.0 | 1378.1 ± 404.9 | 0.873 | 74.0–103.0% |

| AUC₀₋∞ (ng*h/mL) | 1216.5 ± 392.2 | 1388.0 ± 406.8 | 0.874 | 74.1–103.0% |

| Cₘₐₓ (ng/mL) | 499.1 ± 204.1 | 863.3 ± 361.9 | 0.569 | 38.4–84.3% |

Data adapted from a relative bioavailability study in healthy individuals.

Animal Models for Preclinical Mechanistic Insights

Animal models are invaluable for studying the complex interactions between a drug, host physiology, and disease pathology in a living system. They provide crucial preclinical insights into the mechanisms of action that cannot be fully replicated in vitro.

Chemically Induced Colitis Models for Anti-inflammatory Mechanism Research

To investigate the anti-inflammatory mechanisms of the active moiety of this compound, 5-ASA, researchers frequently use chemically induced colitis models in rodents. These models mimic the pathology of human inflammatory bowel disease (IBD).

Two common models are:

Dextran Sodium Sulfate (DSS)-Induced Colitis: Administering DSS in drinking water causes damage to the colonic epithelium, leading to an inflammatory response characterized by weight loss, diarrhea, and bloody stools. This model is useful for studying epithelial barrier integrity and the innate immune response.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: Intrarectal administration of TNBS in ethanol (B145695) induces a T-cell-mediated immune response that shares features with Crohn's disease.

In these models, treatment with 5-ASA has been shown to ameliorate the signs of colitis. Studies have demonstrated that 5-ASA reduces inflammatory cell infiltration, decreases the activity of myeloperoxidase (an indicator of neutrophil infiltration), and downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, research using these models in genetically modified mice has been instrumental in confirming the role of PPAR-γ as a key target for 5-ASA. mdpi.com In heterozygous PPAR-γ+/- mice, which are more susceptible to colitis, the beneficial effects of 5-ASA are significantly diminished, providing strong evidence that the anti-inflammatory action of 5-ASA is dependent on this receptor. mdpi.com

Table 5: Findings from Chemically Induced Colitis Models with 5-ASA Treatment

| Animal Model | Inducing Agent | Key Findings with 5-ASA Treatment | Reference |

|---|---|---|---|

| Rat Model | Trinitrobenzene Sulfonic Acid (TNBS) | Significantly inhibited the increase in colon weight and myeloperoxidase activity; inhibited the PERK signaling pathway of the unfolded protein response. | |

| Rat Model | Trinitrobenzene Sulfonic Acid (TNBS) | Counteracted body weight loss, reduced colon damage score, decreased leukocyte infiltration, and downregulated iNOS and COX-2 expression. | |

| Mouse Model | Dextran Sodium Sulfate (DSS) | Showed beneficial effects in wild-type mice but not in PPAR-γ+/- heterozygous mice, confirming PPAR-γ dependency. | mdpi.com |

| Mouse Model | Adenomatous Polyposis Coli (Apc) gene mutation + DSS | Inhibited the development of colitis-associated tumors when administered during and after inflammation induction. |

Mycobacterium Tuberculosis Models for Antimycobacterial Mechanism Research

This compound, a salt of 4-aminosalicylic acid (4-ASA or PAS), is recognized as an antimycobacterial agent that is bacteriostatic against Mycobacterium tuberculosis. nih.gov Its primary mechanism involves the inhibition of folic acid synthesis, which is essential for the growth and replication of the bacteria. patsnap.com Research into its specific antimycobacterial actions often utilizes various in vitro models to elucidate its efficacy and mechanisms of resistance.

One of the key in vitro methods employed is the Resazurin Microtiter Assay (REMA) , which is used to determine the Minimum Inhibitory Concentration (MIC) of the compound. This assay provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Time-kill kinetics studies are also conducted to compare the bactericidal activity of aminosalicylates against different strains, including those resistant to other first-line drugs like isoniazid.

To confirm the specificity of the compound's action, researchers may use gene knockout M. tuberculosis strains . For instance, strains lacking the gene for aminoglycoside acetyltransferase, a known target of aminosalicylates, can be used to validate the compound's mechanism.

The active moiety, 4-aminosalicylic acid, is a prodrug that gets incorporated into the folate pathway by two key enzymes: dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS). asm.org This leads to the formation of a hydroxyl dihydrofolate antimetabolite that competes with the natural substrate at the dihydrofolate reductase (DHFR) binding site, thereby disrupting folate metabolism. Resistance to 4-ASA can arise from mutations in the folC gene, which encodes for DHFS. asm.org Studies have identified specific mutations that affect the binding pocket of the dihydrofolate synthase enzyme, reducing its ability to bind the activated form of 4-ASA.

Another aspect of its mechanism that has been explored is the disruption of iron metabolism. 4-aminosalicylic acid can chelate iron, depriving M. tuberculosis of this essential element and leading to oxidative stress, which impairs the bacterium's energy production and survival. patsnap.comdrugbank.com

| In Vitro Model/Assay | Purpose in this compound Research | Key Findings/Applications |

| Resazurin Microtiter Assay (REMA) | Determination of Minimum Inhibitory Concentration (MIC). | Quantifies the potency of the compound against M. tuberculosis. |

| Time-Kill Kinetics | Evaluation of bactericidal activity over time. | Compares efficacy against susceptible and resistant strains. |

| Gene Knockout Strains | Validation of specific drug targets. | Confirms the role of enzymes like aminoglycoside acetyltransferase. |

| Enzyme Assays (DHPS, DHFS) | Investigation of the mechanism of action and resistance. asm.org | Demonstrates the inhibition of the folate synthesis pathway. |

Carcinogenesis Models for Mechanistic Studies of Anti-neoplastic Properties (e.g., aberrant crypt foci, tumor apoptosis, cell proliferation)

While the primary use of this compound is for tuberculosis, its active component, aminosalicylic acid (both 4-ASA and its isomer 5-ASA), has been investigated for anti-neoplastic properties, particularly in the context of colorectal cancer (CRC). These studies often employ various in vitro and in vivo carcinogenesis models.

In Vitro Models: Human colorectal adenocarcinoma cell lines, such as Caco-2 and HT-29 , are commonly used to study the effects of aminosalicylates on cancer cells. nih.govnih.gov These cell lines allow researchers to investigate cellular processes like proliferation and apoptosis. For example, studies have shown that 5-aminosalicylic acid (5-ASA) can inhibit the growth and proliferation of HT-29 cells and induce apoptosis. nih.govresearchgate.net The antiproliferative effects can be measured using assays for markers like Ki-67, while apoptosis can be assessed through methods like the TUNEL assay. nih.govresearchgate.net

Organoids, which are three-dimensional cell cultures derived from stem cells, represent a more advanced in vitro model. nih.govfrontiersin.org They can be used to study the effects of drugs on tissue-like structures, providing a more physiologically relevant environment than traditional 2D cell cultures. frontiersin.org

In Vivo Models: Animal models are crucial for studying carcinogenesis in a whole-organism context. A common model involves the induction of aberrant crypt foci (ACF) , which are precursors to colorectal tumors, in rodents using carcinogens like azoxymethane (B1215336) (AOM). nih.govnih.gov Studies have demonstrated that treatment with 5-ASA can reduce the formation of ACF, decrease tumor cell proliferation, and increase tumor apoptosis in these models. nih.govnih.govresearchgate.net

Another model is the c-Ha-ras transgenic mouse , which can be used to explore the chemopreventive effects of compounds like 5-ASA on tumor formation. iiarjournals.org In some studies, 5-ASA has been shown to significantly suppress the incidence and size of tumors in these mice. iiarjournals.org The effect of 5-ASA on cell proliferation in these models is often assessed by measuring the proliferating cell nuclear antigen (PCNA) labeling index. aacrjournals.org

The anti-neoplastic effects of 5-ASA are thought to be mediated, at least in part, by its interaction with peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov The use of PPARγ antagonists, such as GW9662, in these models has helped to confirm this mechanism, as the antagonist can abolish the anti-tumor effects of 5-ASA. nih.govresearchgate.net

| Carcinogenesis Model | Type | Key Mechanistic Insights Studied | Example Findings with Aminosalicylates |

| HT-29 and Caco-2 Cell Lines | In Vitro | Cell growth, proliferation, apoptosis. nih.govresearchgate.net | 5-ASA inhibits cell growth and induces apoptosis. nih.govresearchgate.net |

| Azoxymethane (AOM)-induced Aberrant Crypt Foci (ACF) in Rodents | In Vivo | Formation of pre-neoplastic lesions, tumor development. nih.govnih.gov | 5-ASA reduces ACF formation and tumor load. nih.govresearchgate.net |

| Xenograft Tumor Models in SCID Mice | In Vivo | Tumor growth and volume. nih.govresearchgate.net | 5-ASA decreases tumor weight and volume. researchgate.net |

| c-Ha-ras Transgenic Mice | In Vivo | Tumor incidence and cell proliferation. iiarjournals.orgaacrjournals.org | 5-ASA suppresses tumor development and reduces the PCNA labeling index in tumor cells. iiarjournals.orgaacrjournals.org |

Computational and In Silico Research Approaches

Structure-Based Computer-Aided Drug Design (CADD)

Structure-Based Computer-Aided Drug Design (CADD) is a computational technique that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design and optimize drug candidates. encyclopedia.pub This approach has been employed in research related to para-aminosalicylic acid (PAS) and its derivatives to explore their potential as antimicrobial agents. sphinxsai.com

The core principle of SBDD is to use the known structure of the target to identify potential binding sites and to design molecules that can fit into these sites with high affinity and specificity. encyclopedia.pub This can help in the rational design of novel analogues with improved activity. For example, in the context of developing new antimicrobial agents, CADD techniques have been used to evaluate virtual libraries of Schiff base, azetidinone, and 4-thiazolidinone (B1220212) derivatives of para-aminosalicylic acid. sphinxsai.com By understanding the probable binding of these derivatives to the active site of an enzyme like AMpC from E. coli, researchers can gain insights for designing more potent compounds. sphinxsai.com

The process of CADD typically involves several steps, including target identification, binding site prediction, virtual screening of compound libraries, and optimization of lead compounds. researchgate.netwjgnet.com These computational methods can significantly reduce the time and cost associated with traditional drug discovery by prioritizing compounds for synthesis and experimental testing. researchgate.net

Molecular Docking Studies for Binding Site Prediction

Molecular docking is a key component of CADD that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq This technique is widely used to predict the binding mode and affinity of a ligand (such as a drug molecule) to its target protein.

In the context of aminosalicylates, molecular docking studies have been instrumental in several areas: